molecular formula C20H16N2O4S4 B492010 N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide CAS No. 494827-53-1

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide

Cat. No.: B492010
CAS No.: 494827-53-1
M. Wt: 476.6g/mol
InChI Key: BTQQZPADEVGRQX-UHFFFAOYSA-N
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Description

N-[4'-(Thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is a bis-sulfonamide compound featuring a central biphenyl core symmetrically substituted with thiophene-2-sulfonamide groups.

Properties

IUPAC Name

N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S4/c23-29(24,19-3-1-13-27-19)21-17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-30(25,26)20-4-2-14-28-20/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQQZPADEVGRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent sulfonylation reactions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable methods such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . This method involves the coupling of boronic acids with halogenated thiophenes in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene rings typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiophene rings contribute to the compound’s electronic properties, which can affect its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide ()
  • Structural Differences: The target compound lacks the nitroanilino methyl and cyclohexyl groups present in ’s compound. Instead, it features a biphenyl backbone with dual sulfonamide substitutions.
  • Hydrogen Bonding: ’s compound exhibits intramolecular N-H⋯O bonds and intermolecular N-H⋯O interactions involving the SO₂ group, enhancing its crystalline stability .
  • Pharmacological Relevance : The compound in is implicated in CB2 receptor modulation, while the target compound’s activity remains uncharacterized but could share similar pathways due to sulfonamide motifs.
Target Compound vs. N-(4-Chlorophenyl)thiophene-2-sulfonamide ()
  • Substituent Effects : The chloro substituent in ’s compound introduces electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s unsubstituted biphenyl system .
  • Molecular Weight : ’s compound has a lower molecular weight (273.76 g/mol) than the target compound, which likely exceeds 400 g/mol due to its biphenyl and dual sulfonamide groups. This difference could influence bioavailability and membrane permeability.
Target Compound vs. N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide ()
  • Solubility : ’s compound is soluble in DMSO and chloroform, whereas the target compound’s solubility profile is unrecorded but may differ due to its larger, more hydrophobic biphenyl core.

Physicochemical and Spectroscopic Properties

Property Target Compound N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide N-(4-Chlorophenyl)thiophene-2-sulfonamide
Molecular Weight ~450–500 g/mol (estimated) 375.45 g/mol 273.76 g/mol
Key IR Absorptions νS=O (~1350 cm⁻¹), νN-H (~3300 cm⁻¹) νS=O (1350 cm⁻¹), νN-H (3278–3414 cm⁻¹) νC=S (1243–1258 cm⁻¹)
Solubility Likely low in water; moderate in DMSO Soluble in polar aprotic solvents Chloroform, methanol

Pharmacological Potential

  • CB2 Receptor Modulation : ’s compound highlights sulfonamides’ role in CB2 receptor targeting, a pathway the target compound may exploit .
  • Research Applications : ’s compound is labeled a “useful research chemical,” suggesting the target compound’s utility in exploratory studies, particularly in kinase or protease inhibition .

Biological Activity

N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a dual thiophene-sulfonamide structure, which contributes to its unique electronic properties. The thiophene rings and sulfonamide groups are known to enhance interactions with biological molecules, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes by mimicking substrate structures.
  • DNA Interaction : Research indicates that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.49
Compound BMDA-MB-2311.5
This compoundNUGCTBD

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. In vitro studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

The sulfonamide group is thought to play a critical role in this activity by interfering with bacterial folate synthesis.

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the efficacy of various thiophene derivatives against a panel of 60 human cancer cell lines. Notably, derivatives similar to this compound showed GI50 values ranging from 0.20–2.58 μM against multiple cancer types, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy
In a comparative study, several thiophene-based compounds were tested against common pathogens. Results demonstrated that compounds with structural similarities exhibited significant antibacterial effects, particularly against resistant strains of bacteria .

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